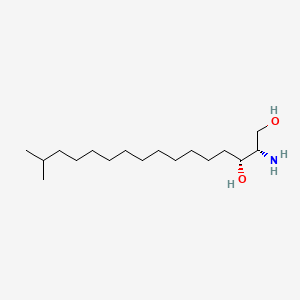

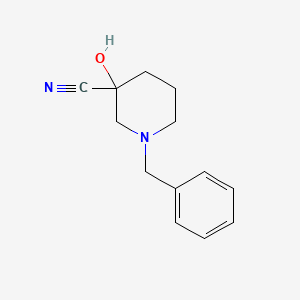

1-Benzyl-3-hydroxypiperidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

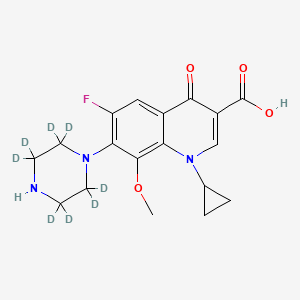

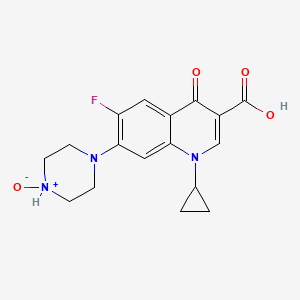

1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a chemical compound with the molecular formula C13H16N2O . It is typically available in the form of a powder .

Molecular Structure Analysis

The molecular weight of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile is 216.28 . The InChI code for this compound is 1S/C13H16N2O.ClH/c14-10-13 (16)7-4-8-15 (11-13)9-12-5-2-1-3-6-12;/h1-3,5-6,16H,4,7-9,11H2;1H .Physical And Chemical Properties Analysis

1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a powder . It has a molecular weight of 252.74 . The compound’s IUPAC name is 1-benzyl-3-hydroxy-3-piperidinecarbonitrile hydrochloride .Scientific Research Applications

Chemical Synthesis and Catalysis

Research into metal-catalyzed C-H bond functionalization reactions, including those facilitated by metalloporphyrin catalysts, underscores the importance of such reactions in organic synthesis and biomimetic studies. These reactions include hydroxylation, amination, and carbenoid insertion, demonstrating high regio-, diastereo-, or enantioselectivity and efficiency, which are critical in synthetic chemistry for creating complex molecules with high precision (Che et al., 2011).

Pharmaceuticals and Medicinal Chemistry

Compounds bearing the piperazine moiety, similar to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, are significant in medicinal chemistry due to their diverse biological activities. Arylpiperazine derivatives, for instance, have been studied extensively for their applications in treating depression, psychosis, or anxiety. The metabolism and pharmacokinetics of such derivatives often involve N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects in humans and animals, indicating their potential in drug development (Caccia, 2007).

Biodegradation and Environmental Chemistry

Studies on the biodegradation of aromatic compounds by Escherichia coli reveal its ability to utilize aromatic compounds as sole carbon and energy sources. This knowledge is pivotal for environmental biotechnology, suggesting potential applications in bioremediation and the biotransformation of environmental pollutants, including those structurally related to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile (Díaz et al., 2001).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide (BTA) demonstrates the significance of simple structures in understanding supramolecular self-assembly behavior. Such insights are crucial for applications ranging from nanotechnology to polymer processing. This research area could provide valuable context for exploring the supramolecular applications of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, given the relevance of structural features in self-assembly and molecular recognition processes (Cantekin et al., 2012).

Safety and Hazards

This compound is associated with certain hazards. The safety information pictograms indicate that it is under GHS07, which represents exclamation mark hazard . The hazard statements are H315, H319, and H335, which represent skin irritation, eye irritation, and respiratory system irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-benzyl-3-hydroxypiperidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPVFSWIRIZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656029 |

Source

|

| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |

CAS RN |

150018-99-8 |

Source

|

| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)